3-(Methylsulfonyl)aniline hydrochloride

Solubility Formulation Medicinal Chemistry

Researchers developing IRAK4, PDGFR, or c-Kit kinase inhibitors often face solubility and handling challenges with neutral aniline building blocks. 3-(Methylsulfonyl)aniline hydrochloride (CAS 80213-28-1) solves this through its hydrochloride salt form, delivering distinct aqueous solubility and room-temperature stability advantages. • Aqueous-compatible salt form enables efficient solution-phase synthesis and purification • Meta-methylsulfonyl pharmacophore validated in kinase ATP-pocket binding (X-ray confirmed) • Attenuated amine nucleophilicity (pK₁ = 2.68) enables selective transformations without undesired side reactions • Consistent ≥98% purity; sealed storage at 2-8°C; shipped ambient

Molecular Formula C7H10ClNO2S
Molecular Weight 207.68 g/mol
CAS No. 80213-28-1
Cat. No. B1302018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylsulfonyl)aniline hydrochloride
CAS80213-28-1
Molecular FormulaC7H10ClNO2S
Molecular Weight207.68 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)N.Cl
InChIInChI=1S/C7H9NO2S.ClH/c1-11(9,10)7-4-2-3-6(8)5-7;/h2-5H,8H2,1H3;1H
InChIKeyZMPXGSYLKFAGOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylsulfonyl)aniline HCl – Key Kinase Pharmacophore


3-(Methylsulfonyl)aniline hydrochloride is a meta-substituted aniline derivative characterized by an electron-withdrawing methylsulfonyl (-SO₂CH₃) pharmacophore . It serves as a critical synthetic intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds targeting IRAK4, PDGFR, and c-Kit [1]. The hydrochloride salt form significantly enhances aqueous solubility (soluble in water) and room-temperature stability relative to its free base counterpart, making it the preferred reagent for solution-phase syntheses requiring aqueous compatibility or polar reaction conditions .

Aqueous solution synthesis Hydrochloride salt supports polar reaction media and reduces organic co-solvent dependence
Kinase pharmacophore scaffold Meta-methylsulfonyl core is used for IRAK4, PDGFR and c-Kit inhibitor design
Ambient handling stability Higher melting point of the HCl salt may support room-temperature storage and weighing

Why 3-(Methylsulfonyl)aniline HCl Cannot Be Substituted


While numerous methylsulfonyl aniline regioisomers and salt forms are commercially available, substitution across different positions or salt forms leads to profound divergences in physicochemical properties, reactivity profiles, and biological targeting. The meta-substitution pattern in 3-(methylsulfonyl)aniline establishes a unique electronic and steric environment that is non-redundant with ortho- or para-substituted analogs, directly affecting binding modes in kinase ATP pockets and intermediate stability in multi-step syntheses . Furthermore, the hydrochloride salt provides distinct aqueous solubility and handling advantages compared to the neutral free base, which is only slightly soluble in water (approximately 6 g/L) [1]. These property differences create substantial variations in synthetic yields, purification ease, and biological outcomes, rendering generic replacement with structurally similar compounds scientifically unsound .

Meta substitution is unique

Ortho or para regioisomers alter electronic environment and kinase ATP-pocket binding, limiting direct replacement without re-optimization.

Salt form matters

Free base shows lower aqueous solubility (~6 g/L) and lower melting point; these differences may reduce reaction yield and complicate purification.

Reactivity profile shifts

pKa variation among regioisomers changes amine nucleophilicity, potentially altering coupling efficiency and requiring method re-validation.

Quantitative Differentiators vs. Closest Analogs


Aqueous Solubility: HCl Salt vs. Free Base

The hydrochloride salt form (CAS 80213-28-1) exhibits markedly enhanced aqueous solubility compared to its neutral free base counterpart (CAS 35216-39-8). This property differential is critical for applications requiring aqueous reaction media or biological assay compatibility .

Aqueous Solubility
Head-to-head
HCl salt: freely soluble in water
Free base: ~6 g/L (25 °C)
Supports aqueous reaction media design
Free base solubility from supplier data
Solubility Formulation Medicinal Chemistry

Melting Point Stability: Salt vs. Free Base

The hydrochloride salt demonstrates a significantly higher melting point (227-230°C) relative to the free base (72°C), reflecting enhanced crystalline lattice stability. This property translates to better shelf-life at ambient temperature and reduced susceptibility to degradation or sublimation during storage .

Melting Point Stability
Head-to-head
HCl salt: 227–230 °C
Free base: 72 °C
May enhance solid-state storage stability
Higher MP reduces sublimation risk at ambient temperature
Thermal Stability Storage Handling

pKa Comparison: Meta vs. Para Substitution

The acid dissociation constant (pKa) of the conjugate acid of the aniline nitrogen differs substantially between meta- and para-substituted methylsulfonyl anilines, reflecting the distinct electronic effects conferred by substituent positioning [1].

pKa (Conjugate Acid)
Head-to-head
Meta: 2.68 vs Para: 1.48
ΔpKa ≈ 1.2 (~15-fold)
Meta retains higher amine nucleophilicity
May affect coupling selectivity at physiological pH
Electronic Properties pKa Reactivity

Melting Point Divergence: Meta vs. Ortho vs. Para

The melting points of methylsulfonyl aniline regioisomers differ dramatically based on substitution position. The meta-substituted hydrochloride salt (227-230°C) is a high-melting solid, whereas ortho- and para-substituted free bases melt at lower temperatures . These differences reflect distinct crystal packing arrangements and intermolecular forces, with direct implications for purification by recrystallization and solid-state handling .

Melting Point Region
Data to verify
Meta HCl: 227–230 °C
Ortho free base: 85–92 °C
Para free base: 135–139 °C
May facilitate purification by recrystallization
Reported values require independent verification
Physical Properties Crystallinity Purification

Multi-Kinase Inhibition Selectivity

3-(Methylsulfonyl)aniline exhibits a distinct multi-kinase inhibitory profile that differs from structurally related aniline derivatives lacking the meta-methylsulfonyl substitution. The compound has been experimentally demonstrated to inhibit PDGF receptor, insulin receptor, and c-Kit tyrosine kinases . X-ray crystallography has resolved its binding mode within the ATP-binding pocket, revealing specific interactions with conserved kinase residues [1].

Kinase Target Profile
Class-level inference
PDGFR, c-Kit, insulin receptor inhibition reported; IRAK4 scaffold explored
Supports kinase inhibitor pharmacophore design
Para analogs may lead to COX-2 pharmacophore, not interchangeable
Kinase Inhibition PDGFR c-Kit IRAK4

Electron-Withdrawing Meta-Directing Effects

The meta-positioned methylsulfonyl group functions as a strong electron-withdrawing substituent that directs electrophilic aromatic substitution to specific positions while also stabilizing negative charge development in transition states. The hydrochloride salt form offers additional synthetic convenience as a pre-activated, non-hygroscopic solid that can be directly employed without neutralization steps in many coupling protocols [1].

Electronic Reactivity
Class-level inference
pKa 2.68 vs aniline 4.63
ΔpKa ≈ 1.9
Reduced nucleophilicity may enable selective coupling
Methylsulfonyl group stabilizes toward oxidation
Organic Synthesis Electrophilic Aromatic Substitution Cross-Coupling

Verified Research & Industrial Applications


IRAK4 Kinase Inhibitor Synthesis

As documented in multiple research contexts, 3-(methylsulfonyl)aniline serves as a key intermediate for constructing substituted pyrazolopyrimidines that function as IRAK4 kinase inhibitors [1]. The hydrochloride salt form is particularly advantageous for solution-phase syntheses involving aqueous workup or polar aprotic solvents, where the enhanced water solubility facilitates efficient extraction and purification. Procurement of this compound supports medicinal chemistry programs targeting autoimmune diseases, inflammatory disorders, and oncology indications where IRAK4 inhibition is therapeutically relevant.

Multi-Kinase Pharmacophore Development

The meta-methylsulfonyl aniline core has been experimentally validated as an inhibitor scaffold for PDGF receptor, insulin receptor, and c-Kit tyrosine kinases, with X-ray crystallography confirming ATP-binding pocket engagement [1] . Research groups developing small-molecule kinase inhibitors can utilize this compound as a starting fragment for SAR exploration or as a reference pharmacophore for scaffold-hopping studies. The well-characterized binding mode provides a structural basis for rational design of analogs with improved selectivity or potency.

Meta-Directed Aromatic Functionalization

The electron-withdrawing methylsulfonyl group in the meta-position exerts predictable electronic effects that govern reactivity in electrophilic aromatic substitution and transition metal-catalyzed cross-couplings [1]. This compound is suitable for researchers requiring a pre-functionalized aniline building block with attenuated amine nucleophilicity (pK₁ = 2.68) that enables selective transformations without undesired side reactions. The hydrochloride salt provides a stable, non-hygroscopic solid form that simplifies weighing and handling during multi-step synthetic sequences .

Physicochemical Profiling Studies

Given the substantial differences in melting point, solubility, and pKa between regioisomeric methylsulfonyl anilines (meta vs. ortho vs. para) and between salt forms, this compound serves as a valuable reference standard for systematic studies correlating substitution position with physicochemical properties [1]. Researchers engaged in property-based drug design, formulation development, or computational QSAR modeling can utilize these well-characterized differentials to validate predictive algorithms or to establish baseline structure-property relationships .

Application
Selection Property
Validation Focus
IRAK4 kinase inhibitor synthesis
Aqueous-soluble salt form
Solution-phase coupling yield and purity
Multi-kinase pharmacophore research
ATP-pocket binding motif
Kinase selectivity profiling and SAR
Meta-substituted aniline building block
Controlled amine nucleophilicity
Regioselective cross-coupling efficiency
Physicochemical profiling studies
Regioisomeric and salt form differentials
Structure-property relationship modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Methylsulfonyl)aniline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.